molecular formula C14H17N3OS B11179638 N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B11179638
M. Wt: 275.37 g/mol
InChI Key: MTESHLAZRBMMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide is an organic compound characterized by its unique structure, which includes a thiadiazole ring and a phenylpropyl group. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Phenylpropyl Group: The phenylpropyl group is introduced via a nucleophilic substitution reaction, where a suitable phenylpropyl halide reacts with the thiadiazole intermediate.

    Formation of the Propanamide Group: The final step involves the acylation of the thiadiazole derivative with propanoyl chloride in the presence of a base such as pyridine to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring or the amide group, potentially leading to ring-opening or amine formation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as an antimicrobial or antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory and anticancer properties. Studies are ongoing to determine its efficacy and safety in clinical settings.

Industry

Industrially, this compound is explored for its use in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and ion channels. The thiadiazole ring is known to interact with metal ions, which can influence enzyme activity and cellular processes. The phenylpropyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide stands out due to its specific propanamide group, which may confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C14H17N3OS/c1-2-12(18)15-14-17-16-13(19-14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,15,17,18)

InChI Key

MTESHLAZRBMMJC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NN=C(S1)CCCC2=CC=CC=C2

Origin of Product

United States

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